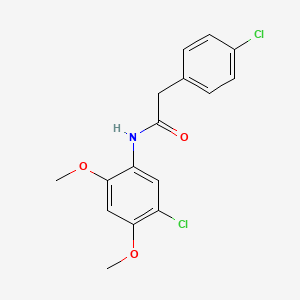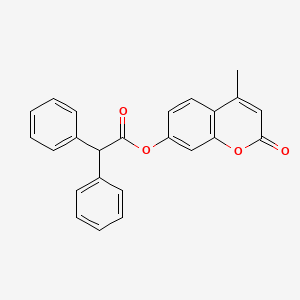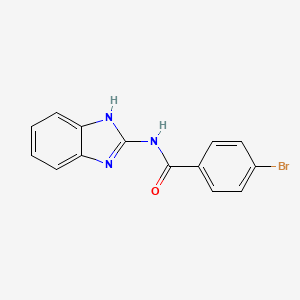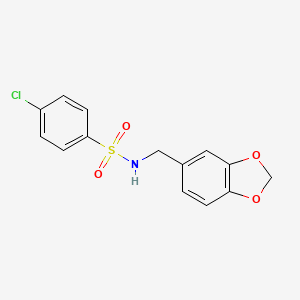![molecular formula C14H14O6S B5783799 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is a chemical compound that has shown potential in scientific research due to its unique properties. It is a bis-furan derivative that possesses a thioether linkage between two furan rings. This compound has gained attention in recent years due to its ability to act as a potential therapeutic agent in various diseases. In
Mecanismo De Acción
The mechanism of action of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, arthritis, and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) in lab experiments is its ability to act as a potential therapeutic agent in various diseases. It is also relatively easy to synthesize and has a moderate yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are many possible future directions for the research of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid). One potential direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to study its potential as a treatment for bacterial and fungal infections. Additionally, it may be worthwhile to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Finally, it may be beneficial to explore its potential as a drug delivery system due to its unique properties.
Métodos De Síntesis
The synthesis of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) involves the reaction of 5-methylfurfural with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a Schiff base intermediate, followed by the addition of a second molecule of 5-methylfurfural to form the final product. The yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has shown potential in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
4-[(5-carboxy-2-methylfuran-3-yl)methylsulfanylmethyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S/c1-7-9(3-11(19-7)13(15)16)5-21-6-10-4-12(14(17)18)20-8(10)2/h3-4H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLAYSMOHAFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCC2=C(OC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)


![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)
